molecular formula C7H7N3O2 B3247153 N-(4-Formylpyrimidin-2-yl)acetamide CAS No. 180869-44-7

N-(4-Formylpyrimidin-2-yl)acetamide

Cat. No. B3247153
M. Wt: 165.15 g/mol
InChI Key: LZTGSSLTXVSGEW-UHFFFAOYSA-N
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Patent
US05593991

Procedure details

Sodium methoxide (0.056 g, 1.0 mmol) was added to a solution of 2-acetamidopyrimidine-4-carboxaldehyde monomethyl monoacetoxy acetal (5.0 g, 21 mmol) in MeOH (25 mL) at ambient temperature. After stirring at this temperature for 3 h, the reaction mixture was neutralized by addition of 3N HCl. The resulting solution was concentrated and the residue was treated with CH2Cl2. Remaining solids were removed by filtration and the solvent was evaporated to afford the title compound as a yellow solid; yield 3.2 g (92%).
Quantity
0.056 g
Type
reactant
Reaction Step One
Name
2-acetamidopyrimidine-4-carboxaldehyde monomethyl monoacetoxy acetal
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C(O[O:8][CH:9](OC)[C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[N:11]=1)(=O)C.Cl>CO>[C:17]([NH:16][C:12]1[N:11]=[C:10]([CH:9]=[O:8])[CH:15]=[CH:14][N:13]=1)(=[O:19])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
0.056 g
Type
reactant
Smiles
C[O-].[Na+]
Name
2-acetamidopyrimidine-4-carboxaldehyde monomethyl monoacetoxy acetal
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OOC(C1=NC(=NC=C1)NC(C)=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with CH2Cl2
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.